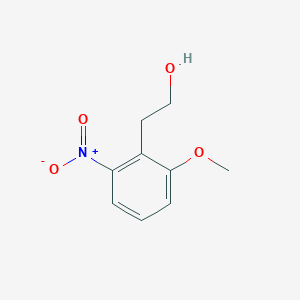

2-(2-Methoxy-6-nitrophenyl)-1-ethanol

Description

BenchChem offers high-quality 2-(2-Methoxy-6-nitrophenyl)-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-6-nitrophenyl)-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-(2-methoxy-6-nitrophenyl)ethanol |

InChI |

InChI=1S/C9H11NO4/c1-14-9-4-2-3-8(10(12)13)7(9)5-6-11/h2-4,11H,5-6H2,1H3 |

InChI Key |

FFUMLKIKYJJQAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1CCO)[N+](=O)[O-] |

Origin of Product |

United States |

The Significance of Nitro Substituted Phenylethanols in Organic Chemistry

Nitro-substituted phenylethanols are a class of organic compounds characterized by a phenyl ring bearing both a nitro group (-NO2) and a hydroxyethyl (B10761427) group (-CH2CH2OH). The presence of the nitro group, a strong electron-withdrawing group, profoundly influences the chemical and physical properties of the aromatic ring and the ethanol (B145695) side chain. numberanalytics.com This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, a powerful tool for introducing a variety of functional groups. sci-hub.sescispace.com

Furthermore, the nitro group can be readily transformed into other functional groups, such as amines (-NH2), which are pivotal in the synthesis of pharmaceuticals, dyes, and agrochemicals. numberanalytics.com The hydroxyl group of the ethanol moiety, on the other hand, can undergo a wide range of reactions, including oxidation, esterification, and etherification, providing further avenues for molecular diversification. The interplay between the nitro and hydroxyl groups allows for the construction of complex molecular scaffolds, making nitro-substituted phenylethanols valuable intermediates in organic synthesis. sci-hub.sescispace.com

Historical Context of Arylethanol Synthesis and Reactivity Paradigms

The synthesis of arylethanols, a class of compounds that includes phenylethanols, has a rich history in organic chemistry. Early methods often involved the Grignard reaction, where an organomagnesium halide reacts with an epoxide or an aldehyde. Another classical approach is the reduction of corresponding aryl ketones or carboxylic acid derivatives.

Over the decades, synthetic methodologies have evolved to offer greater control over selectivity and functional group tolerance. Transition-metal catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the construction of the carbon-carbon bond between the aryl group and the ethanol (B145695) side chain. The reactivity of arylethanols is largely dictated by the substituents on the aromatic ring. Electron-donating groups tend to activate the ring towards electrophilic substitution, while electron-withdrawing groups, such as the nitro group, deactivate it towards electrophiles but activate it for nucleophilic attack. numberanalytics.com

Research Imperatives for In Depth Investigation of 2 2 Methoxy 6 Nitrophenyl 1 Ethanol

Retrosynthetic Dissection of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. The primary disconnections for 2-(2-Methoxy-6-nitrophenyl)-1-ethanol involve the carbon-carbon bond of the ethanol side chain and the functional group introductions on the aromatic ring.

A key disconnection can be made at the C-C bond between the aromatic ring and the ethanol side chain. This leads to a substituted nitrophenyl precursor and a two-carbon synthon. Another approach involves disconnecting the C-OH bond, suggesting a reduction of a corresponding carbonyl group.

Figure 1: Retrosynthetic Analysis of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

This analysis suggests that a plausible forward synthesis could start from a suitably substituted benzene derivative, such as 2-methoxy-6-nitro-benzaldehyde.

Exploration of Established Synthetic Pathways to 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

Based on the retrosynthetic analysis, several established synthetic pathways can be envisioned for the preparation of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol.

A common strategy involves the functionalization of a pre-existing aromatic ring. Starting from a simple substituted benzene, the required methoxy, nitro, and ethanol functionalities can be introduced in a stepwise manner. The order of these introductions is critical to control the regiochemistry of the substitutions due to the directing effects of the existing groups.

For instance, starting with 2-methoxyphenol, nitration can be performed, followed by the introduction of the two-carbon side chain.

The formation of the carbon-carbon bond to create the ethanol side chain is a crucial step. Several classic and modern C-C bond-forming reactions can be employed. organic-chemistry.orgnih.gov

One of the most reliable methods is the Grignard reaction. The reaction of a Grignard reagent, such as vinylmagnesium bromide, with a substituted benzaldehyde, like 2-methoxy-6-nitrobenzaldehyde, would yield a secondary alcohol. Subsequent reduction of the vinyl group would lead to the desired ethanol side chain.

Alternatively, a Wittig reaction between 2-methoxy-6-nitrobenzaldehyde and a phosphonium ylide derived from a two-carbon fragment could form a styrene derivative, which can then be hydrated to the corresponding alcohol.

Table 1: Key Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reactants | Reagents | Product Type |

| Grignard Reaction | 2-methoxy-6-nitrobenzaldehyde, Vinylmagnesium bromide | Dry ether or THF | Secondary alcohol |

| Wittig Reaction | 2-methoxy-6-nitrobenzaldehyde, (Triphenyl)phosphonium methylide | Strong base (e.g., n-BuLi) | Alkene |

| Heck Coupling | 1-bromo-2-methoxy-6-nitrobenzene, Ethylene | Pd catalyst, base | Styrene derivative |

The introduction of the nitro and methoxy groups onto the aromatic ring must be carefully planned to achieve the desired 1,2,3-substitution pattern. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director.

A plausible sequence starts with the nitration of a methoxy-substituted benzene derivative. For example, nitration of 2-bromoanisole would likely yield a mixture of isomers, from which the desired 1-bromo-2-methoxy-6-nitrobenzene could be separated. Subsequent reactions can then be used to introduce the ethanol side chain. The introduction of nitro groups is a well-established transformation in organic synthesis. chemistry-chemists.com

Another strategy involves starting with a molecule that already contains the desired substitution pattern. For instance, 2-methoxy-6-nitrophenol is a commercially available starting material that could be a valuable precursor. hymasynthesis.com

Development of Novel and Efficient Synthetic Routes Towards 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

While classic methods are reliable, the development of more efficient and sustainable synthetic routes is an ongoing area of research. This includes the use of catalytic methods to improve yields, reduce waste, and simplify reaction procedures.

Modern catalytic methods can offer significant advantages over traditional stoichiometric reactions. For instance, transition metal-catalyzed cross-coupling reactions can be highly efficient for C-C bond formation.

A potential catalytic approach could involve the palladium-catalyzed coupling of 1-bromo-2-methoxy-6-nitrobenzene with a suitable two-carbon nucleophile. For example, a Negishi coupling with an organozinc reagent or a Suzuki coupling with a boronic acid derivative could be employed.

Furthermore, biocatalytic methods are emerging as powerful tools in organic synthesis. researchgate.netmdpi.com An engineered enzyme could potentially perform a selective hydroxylation or reduction step, leading to the desired product with high enantioselectivity if a chiral center is desired.

Table 2: Potential Catalytic Reactions for Synthesis

| Reaction Type | Catalyst | Reactants | Potential Advantages |

| Suzuki Coupling | Pd(PPh3)4 | 1-bromo-2-methoxy-6-nitrobenzene, (2-hydroxyethyl)boronic acid | Mild reaction conditions, high functional group tolerance |

| Negishi Coupling | PdCl2(dppf) | 1-bromo-2-methoxy-6-nitrobenzene, (2-hydroxyethyl)zinc chloride | High reactivity and selectivity |

| Biocatalytic Reduction | Ketoreductase | 2-(2-Methoxy-6-nitrophenyl)acetaldehyde | High enantioselectivity, environmentally friendly |

Green Chemistry Principles Applied to 2-(2-Methoxy-6-nitrophenyl)-1-ethanol Synthesis

The application of green chemistry principles is crucial for developing environmentally benign and sustainable synthetic processes. epitomejournals.comijfmr.com These principles provide a framework for minimizing the environmental impact of chemical production. solubilityofthings.com For the synthesis of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol from 2'-methoxy-6'-nitroacetophenone, several of the twelve principles of green chemistry can be applied.

Catalysis: Instead of stoichiometric reagents like sodium borohydride, which generates waste, catalytic hydrogenation can be employed. mdpi.com Catalysts, by their nature, are used in smaller quantities and can often be recycled and reused, aligning with green chemistry's emphasis on catalysis. numberanalytics.com Earth-abundant metal catalysts, such as those based on iron, are particularly desirable as they are less toxic and more sustainable than precious metal catalysts like palladium or platinum. nih.govorganic-chemistry.org

Use of Renewable Feedstocks and Safer Solvents: The choice of solvent is a key consideration in green chemistry, as solvents often constitute the bulk of the waste in a chemical process. Utilizing solvents derived from renewable resources, or using water as a solvent where possible, can significantly reduce the environmental footprint of a synthesis. ijfmr.com For the reduction of nitroarenes, ethanol is often used as a solvent, which is a bio-based and relatively benign option. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. solubilityofthings.com The use of highly active catalysts can enable reactions to proceed under milder conditions, thus reducing the energy required for heating. numberanalytics.com Biocatalysis, using enzymes, represents an excellent example of this principle, as enzymatic reactions typically occur in water at room temperature and atmospheric pressure. numberanalytics.comastrazeneca.com

Atom Economy and Waste Prevention: The principle of atom economy encourages the design of syntheses where the maximum proportion of reactant atoms is incorporated into the final product. ijfmr.com Catalytic reductions are inherently more atom-economical than many stoichiometric reductions. Preventing waste is the first principle of green chemistry, and by choosing selective and high-yielding reactions, the generation of unwanted byproducts is minimized. ijfmr.comsolubilityofthings.com

Biocatalysis: A particularly green approach to the synthesis of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol would be the use of biocatalysts. wikipedia.orgnih.gov Enzymes, such as alcohol dehydrogenases, can exhibit high chemo-, regio-, and stereoselectivity, allowing for the synthesis of chiral alcohols with high purity under very mild reaction conditions. numberanalytics.comacs.org This approach avoids the use of harsh chemicals and reduces energy requirements, making it an environmentally sustainable option. numberanalytics.com

Optimization of Reaction Parameters and Isolation Techniques for 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

The optimization of reaction conditions is a critical step in chemical synthesis to ensure high yield, purity, and efficiency. numberanalytics.comsigmaaldrich.com For the reduction of 2'-methoxy-6'-nitroacetophenone to 2-(2-Methoxy-6-nitrophenyl)-1-ethanol, several parameters would need to be systematically varied.

Optimization of Reaction Parameters:

The key variables for optimization in a catalytic transfer hydrogenation, for instance, would include the choice of catalyst, the hydrogen donor, the solvent, the reaction temperature, and the reaction time. sigmaaldrich.com A Design of Experiments (DoE) approach can be a powerful tool to efficiently explore the interplay between these variables and identify the optimal conditions. numberanalytics.com

An illustrative optimization campaign could explore the following:

Catalyst: Comparing different catalysts, such as Raney Nickel, Palladium on carbon (Pd/C), and iron-based catalysts, to assess their activity and selectivity. organic-chemistry.org

Hydrogen Donor/Reducing Agent: In transfer hydrogenation, various hydrogen donors like formic acid or hydrazine hydrate could be tested. nih.govorganic-chemistry.org If using direct hydrogenation, the pressure of hydrogen gas would be a key parameter. For a chemical reduction, the equivalents of a reducing agent like sodium borohydride would be optimized. researchgate.net

Solvent: The polarity and protic nature of the solvent can significantly influence the reaction rate and selectivity. Solvents such as ethanol, methanol, or ethyl acetate would be likely candidates.

Temperature: The reaction temperature would be varied to find a balance between a reasonable reaction rate and the minimization of side reactions. numberanalytics.com

The results of such an optimization study could be presented in a data table to clearly identify the optimal conditions.

Interactive Data Table: Illustrative Optimization of the Reduction of 2'-methoxy-6'-nitroacetophenone

Below is a hypothetical data table showing the results of an optimization study.

| Entry | Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5% Pd/C | H₂ (1 atm) | Ethanol | 25 | 24 | 75 |

| 2 | 5% Pd/C | H₂ (1 atm) | Ethanol | 50 | 6 | 88 |

| 3 | Raney Nickel | H₂ (1 atm) | Methanol | 25 | 12 | 82 |

| 4 | Fe/CaCl₂ | Hydrazine Hydrate | Ethanol | 78 (reflux) | 4 | 92 |

| 5 | NaBH₄ (1.5 eq) | - | Methanol | 0 to 25 | 2 | 95 |

This table is for illustrative purposes only and does not represent actual experimental data.

Isolation Techniques:

Once the reaction is complete, a series of isolation and purification steps are necessary to obtain the pure 2-(2-Methoxy-6-nitrophenyl)-1-ethanol.

Work-up and Extraction: The first step typically involves quenching the reaction to neutralize any remaining reagents. This is often followed by a liquid-liquid extraction to separate the desired product from the reaction mixture. wikipedia.orgmiamioh.edu For a polar compound like the target molecule, a suitable organic solvent such as ethyl acetate would be used to extract it from an aqueous phase. miamioh.edu The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate.

Purification:

Filtration: The drying agent is removed by gravity or vacuum filtration. wikipedia.org

Chromatography: For high purity, column chromatography is a common technique. masterorganicchemistry.com The crude product is loaded onto a stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column to separate the components based on their polarity. masterorganicchemistry.com

Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. simsonpharma.comscribd.com This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. simsonpharma.com

The purity of the final product would then be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. acs.org

Transformations Involving the Nitro Group of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

The nitro group is a potent electron-withdrawing group that strongly influences the reactivity of the aromatic ring and is itself susceptible to a variety of chemical transformations.

Reductive Functionalizations Leading to Aminoaryl Derivatives

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aniline derivatives. For 2-(2-Methoxy-6-nitrophenyl)-1-ethanol, this conversion to 2-amino-6-methoxyphenylethanol is a key transformation. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation. This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. These methods are generally efficient and produce clean products.

Alternatively, metal-based reductions in acidic media are widely used. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) are effective for this transformation. These classical methods are often cost-effective and reliable. The following table summarizes common reagents for the reduction of aromatic nitro groups.

| Reagent/Catalyst | Solvent(s) | Conditions | Product |

| H₂, Pd/C | Ethanol, Methanol | Room Temperature, Atmospheric Pressure | Aminoaryl Derivative |

| Fe, HCl | Water, Ethanol | Reflux | Aminoaryl Derivative |

| SnCl₂·2H₂O | Ethanol | Reflux | Aminoaryl Derivative |

| Na₂S₂O₄ | Water, THF | Room Temperature | Aminoaryl Derivative |

| H₂, Raney Ni | Ethanol | Room Temperature, H₂ pressure | Aminoaryl Derivative |

This table presents general conditions for the reduction of aromatic nitro compounds and is applicable to the transformation of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol.

Reactivity in Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by strong electron-withdrawing groups. The nitro group in 2-(2-Methoxy-6-nitrophenyl)-1-ethanol, being ortho to the methoxy group, strongly activates the ring for such reactions. In this context, the methoxy group can potentially act as a leaving group, being displaced by a suitable nucleophile.

The mechanism of an SNAr reaction typically involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group stabilizes the negative charge of this intermediate, facilitating the reaction. Subsequent departure of the leaving group restores the aromaticity of the ring.

For 2-(2-Methoxy-6-nitrophenyl)-1-ethanol, a potential SNAr reaction would involve the displacement of the methoxy group by a nucleophile. Studies on analogous compounds, such as 2,4-dimethoxynitrobenzene, have shown that the ortho-methoxy group can be displaced by nucleophiles like alkoxides in a process known as transetherification. nih.gov For instance, reaction with sodium ethoxide could potentially yield 2-(2-ethoxy-6-nitrophenyl)-1-ethanol. The viability and rate of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Reactions at the Primary Alcohol Moiety of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

The primary alcohol group in the side chain of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol is a versatile functional handle that can undergo a range of transformations, including oxidation, derivatization, and substitution.

Oxidative Conversions to Carbonyl and Carboxyl Derivatives

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents are typically used to stop the oxidation at the aldehyde stage, yielding 2-(2-methoxy-6-nitrophenyl)acetaldehyde. Common reagents for this transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). Another widely used method is the Swern oxidation, which employs oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO). TEMPO-based oxidations can also be controlled to yield the aldehyde.

Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-(2-methoxy-6-nitrophenyl)acetic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid and acetone), and sodium hypochlorite in the presence of a TEMPO catalyst.

The following table summarizes common oxidizing agents for the conversion of primary alcohols.

| Reagent | Product |

| Pyridinium chlorochromate (PCC) | Aldehyde |

| Dess-Martin periodinane (DMP) | Aldehyde |

| (COCl)₂, DMSO, Et₃N (Swern) | Aldehyde |

| TEMPO, NaOCl (catalytic) | Aldehyde |

| KMnO₄, NaOH, H₂O | Carboxylic Acid |

| CrO₃, H₂SO₄, acetone (Jones) | Carboxylic Acid |

| TEMPO, NaOCl (stoichiometric) | Carboxylic Acid |

This table outlines general reagents for the oxidation of primary alcohols and their expected products in the context of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol.

Derivatization via Esterification and Etherification

The hydroxyl group of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol can be readily derivatized through esterification and etherification reactions.

Esterification involves the reaction of the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acid chloride or anhydride) to form an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. For more reactive and higher-yielding procedures, the alcohol can be treated with an acyl chloride or anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. For example, reacting the sodium alkoxide of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol with methyl iodide would yield 1-(2-methoxy-6-nitrophenyl)-2-methoxyethane.

Substitution Reactions at the Benzylic-like Carbon

The carbon atom bearing the hydroxyl group in 2-(2-Methoxy-6-nitrophenyl)-1-ethanol is in a benzylic-like position, which enhances its reactivity towards substitution reactions. The hydroxyl group itself is a poor leaving group, so it must first be converted into a better one. This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile. For instance, treatment with concentrated hydrobromic acid (HBr) could convert the alcohol to the corresponding bromide, 2-(2-bromoethyl)-1-methoxy-3-nitrobenzene.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SN2 reactions. This two-step sequence allows for the introduction of various functional groups at the benzylic-like position with good control over the reaction.

Reactivity of the Methoxy Group on the Aromatic Ring of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

The methoxy group (-OCH₃) is a key functional group whose reactivity, particularly its cleavage, is a common transformation in synthetic chemistry.

Demethylation and Related Transformations

The cleavage of the aryl methyl ether in 2-(2-Methoxy-6-nitrophenyl)-1-ethanol to yield the corresponding phenol, 2-(2-hydroxy-6-nitrophenyl)-1-ethanol, is a significant transformation. This O-demethylation is typically achieved under acidic conditions where a nucleophile attacks the methyl group in an Sₙ2 reaction. The reaction is initiated by the protonation of the ether oxygen, which makes the methyl group susceptible to nucleophilic attack. rsc.org

The efficiency of demethylation is influenced by the choice of reagents. Strong acids combined with potent nucleophiles are generally required. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) are effective. For instance, the use of an acidic concentrated lithium bromide solution can facilitate demethylation under moderate conditions. rsc.org The reaction mechanism involves the protonation of the methoxy oxygen, followed by an Sₙ2 substitution by the bromide ion. rsc.org The electronic effects of the other ring substituents—the electron-withdrawing nitro group and the weakly activating 2-hydroxyethyl group—can influence the electron density on the methoxy oxygen and thus affect the rate of protonation and subsequent cleavage. Alternative methods, such as electrochemical demethylation, have also been developed for related 2-methoxyphenol compounds. nih.govresearchgate.net

| Reagent | Typical Conditions | Mechanism | Expected Product |

|---|---|---|---|

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | Lewis acid-mediated cleavage | 2-(2-Hydroxy-6-nitrophenyl)-1-ethanol |

| Hydrobromic acid (HBr) | Reflux in aqueous HBr | Protonation followed by Sₙ2 attack by Br⁻ | 2-(2-Hydroxy-6-nitrophenyl)-1-ethanol |

| Acidic Lithium Bromide (ACLB) | 1.5 M HCl in conc. LiBr, 110 °C | Protonation followed by Sₙ2 attack by Br⁻ | 2-(2-Hydroxy-6-nitrophenyl)-1-ethanol |

| Trimethylsilyl iodide (TMSI) | Inert solvent (e.g., CH₃CN), room temp. | Silyl ether formation and cleavage | 2-(2-Hydroxy-6-nitrophenyl)-1-ethanol |

Aromatic Ring Functionalization of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

The substitution pattern on the aromatic ring creates a unique electronic environment that dictates the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution: Regioselectivity and Scope

Electrophilic aromatic substitution (SₑAr) on the benzene ring of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol is governed by the cumulative directing effects of the three existing substituents. The available positions for substitution are C3, C4, and C5.

Methoxy Group (-OCH₃) at C2: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comlibretexts.org It strongly activates the ortho position (C3) and the para position (C5).

Nitro Group (-NO₂) at C6: This is a strongly deactivating, meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects. quora.comlibretexts.org It directs incoming electrophiles to the positions meta to itself, which are C2 (substituted) and C4.

2-Hydroxyethyl Group (-CH₂CH₂OH) at C1: This is a weakly activating, ortho, para-directing alkyl group. It directs to the ortho position (C6, substituted) and the para position (C4).

Therefore, a strong preference for substitution at the C5 position is predicted. This position is electronically activated by the potent para-directing methoxy group and is sterically more accessible than the C3 position, which is flanked by two substituents. Substitution at C4 is less likely as it is not activated by the dominant methoxy group.

| Position | Effect of -OCH₃ (at C2) | Effect of -NO₂ (at C6) | Effect of -CH₂CH₂OH (at C1) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Strongly Activating (ortho) | Deactivating (ortho) | - | Minor product (steric hindrance) |

| C4 | Neutral | Activating (meta) | Activating (para) | Possible, but unfavored |

| C5 | Strongly Activating (para) | Deactivating (meta) | - | Major product |

Typical electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the 5-substituted derivative as the major product.

Transition Metal-Catalyzed Coupling Reactions of Halogenated Derivatives of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this substrate, a halogenated derivative, such as 2-(5-bromo-2-methoxy-6-nitrophenyl)-1-ethanol (prepared via electrophilic bromination as discussed above), would serve as a versatile precursor.

Palladium-catalyzed reactions are most common for this purpose:

Suzuki-Miyaura Coupling: Reaction of the aryl bromide derivative with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would yield a biaryl compound.

Heck-Mizoroki Coupling: Coupling with an alkene under palladium catalysis would introduce a vinyl group at the C5 position.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would result in the formation of an arylethyne. acs.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would introduce a nitrogen-based substituent at the C5 position.

Alternatively, the nitro group itself can sometimes be utilized as a leaving group in certain transition metal-catalyzed cross-coupling reactions, offering a more direct route to functionalization without the need for a separate halogenation step. ccspublishing.org.cnresearchgate.net This "denitrative coupling" can be used to form C-C, C-O, and C-S bonds. ccspublishing.org.cn

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-Aryl (C-C) |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Aryl-Vinyl (C-C) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Aryl-Alkynyl (C-C) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base (e.g., NaOtBu) | Aryl-Nitrogen (C-N) |

Intramolecular Cyclization and Rearrangement Processes of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

The proximity of the nitro group and the 2-hydroxyethyl side chain allows for intramolecular cyclization reactions, typically initiated by the reduction of the nitro group. The reduction of an aromatic nitro group to an amine (-NH₂) or a hydroxylamine (-NHOH) generates a potent intramolecular nucleophile.

A prominent pathway is reductive cyclization . This process involves the chemical or catalytic reduction of the nitro group, followed by a spontaneous or catalyzed intramolecular cyclization.

Plausible Pathway:

Reduction of the Nitro Group: The nitro group of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol can be reduced to an amino group using various reagents, such as catalytic hydrogenation (H₂ over Pd/C), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl). organic-chemistry.org This yields the intermediate 2-(2-amino-6-methoxyphenyl)-1-ethanol .

Intramolecular Cyclization: The resulting amino alcohol can undergo intramolecular nucleophilic substitution. For the cyclization to proceed efficiently, the hydroxyl group often needs to be converted into a better leaving group (e.g., by tosylation). However, under certain acidic conditions used for the reduction (like Fe/HCl), direct cyclization via dehydration can occur. The amino group can attack the benzylic carbon of the side chain, leading to the formation of a heterocyclic ring system. Depending on the conditions, this could lead to the formation of a substituted indole or a 1,2,3,4-tetrahydroquinoline derivative.

Another possibility involves the formation of an N-hydroxyindole. If the nitro group is partially reduced to a hydroxylamine, this intermediate can cyclize, especially if the side-chain alcohol is first oxidized to an aldehyde or ketone. This type of transformation is a known method for synthesizing N-hydroxyindoles from 2-nitrostyrene precursors. researchgate.netnih.govnih.gov

Mechanistic Elucidation of Reactions Involving 2 2 Methoxy 6 Nitrophenyl 1 Ethanol

Detailed Reaction Pathway Analysis for Transformations of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

The chemical behavior of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol is primarily dictated by the interplay of its secondary alcohol, electron-donating methoxy (B1213986) group, and potent electron-withdrawing nitro group, all attached to a benzene ring. Potential transformations can be categorized by the reactive center.

Reactions of the Secondary Alcohol Group:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(2-methoxy-6-nitrophenyl)ethan-1-one. This transformation can be achieved using various oxidizing agents. With strong oxidants like chromic acid (H₂CrO₄), the reaction proceeds robustly. chemistrysteps.comchemguide.co.uklibretexts.org Milder reagents such as Pyridinium Chlorochromate (PCC) are also effective and can prevent potential side reactions on the aromatic ring. chemistrysteps.com The mechanism for chromic acid oxidation typically involves the formation of a chromate ester, followed by an E2-like elimination where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond. chemistrysteps.comlibretexts.org

Dehydration: Acid-catalyzed dehydration of the secondary alcohol would lead to the formation of an alkene, (2-methoxy-6-nitrophenyl)ethene. This reaction typically proceeds via an E1 mechanism due to the stability of the potential secondary benzylic carbocation intermediate. libretexts.orgvedantu.comjove.comlibretexts.org The mechanism involves the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water). byjus.comchemguide.co.uk Loss of water generates a carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form the alkene. vedantu.combyjus.com

Etherification: The alcohol can undergo etherification under various conditions. Acid-catalyzed dehydration in the presence of another alcohol molecule can lead to a symmetrical or unsymmetrical ether, though this is more efficient for primary alcohols. masterorganicchemistry.com A more controlled method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. Alternatively, iron(III) triflate has been shown to catalyze the selective etherification of benzylic secondary alcohols. nih.govacs.org

Esterification: In the presence of a carboxylic acid and an acid catalyst, the alcohol can form an ester via Fischer esterification. The mechanism involves protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from the alcohol's oxygen atom. pearson.com

Reactions Involving the Aromatic Ring:

The methoxy (-OCH₃) group is an ortho-, para- director and an activating group, while the nitro (-NO₂) group is a meta- director and a strong deactivating group. Their positions at C2 and C6 relative to the ethanol (B145695) sidechain create a sterically hindered and electronically complex environment. Nucleophilic aromatic substitution (SₙAr) could be possible, where a strong nucleophile displaces the methoxy or nitro group, a reaction facilitated by the presence of the electron-withdrawing nitro group.

Kinetic Investigations to Determine Rate Laws and Activation Parameters

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates. solubilityofthings.comcdnsciencepub.comresearchgate.net The rate law for a reaction is an equation that links the reaction rate to the concentrations of the reactants and must be determined experimentally. fiveable.mesparknotes.comlibretexts.orgchemistrytalk.org

For a hypothetical oxidation of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol (represented as Ar-CH(OH)CH₃) by an oxidizing agent (Ox), the rate law would take the form:

Rate = k [Ar-CH(OH)CH₃]ᵐ [Ox]ⁿ

where k is the rate constant, and m and n are the reaction orders with respect to the alcohol and the oxidant, respectively. solubilityofthings.comfiveable.melibretexts.org These orders are determined by systematically varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate.

Hypothetical Kinetic Data for the Oxidation of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

| Experiment | [Alcohol] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

From this hypothetical data, doubling the alcohol concentration doubles the rate (suggesting m=1), and doubling the oxidant concentration quadruples the rate (suggesting n=2). Thus, the hypothetical rate law is: Rate = k [Alcohol]¹ [Oxidant]².

Once the rate law is established, the activation parameters can be determined by measuring the rate constant k at different temperatures. The activation energy (Eₐ), which is the minimum energy required for the reaction to occur, is calculated from the Arrhenius equation. fiveable.mepharmacy180.comlibretexts.orgwikipedia.org A plot of ln(k) versus 1/T yields a straight line with a slope of -Eₐ/R. pharmacy180.com

Further analysis using the Eyring equation allows for the calculation of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). pharmacy180.com

ΔH‡ (Enthalpy of Activation): Relates to the energy of the bonds being broken and formed in the transition state.

ΔS‡ (Entropy of Activation): Provides insight into the degree of order in the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., two molecules coming together), while a positive ΔS‡ indicates a more disordered transition state (e.g., a molecule breaking apart).

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a reaction, providing definitive evidence for or against a proposed mechanism. pearson.com

Deuterium Kinetic Isotope Effect (KIE): To validate the mechanism of an oxidation reaction, a deuterium kinetic isotope effect (KIE) study could be performed. This involves replacing the hydrogen on the alcohol-bearing carbon with its heavier isotope, deuterium (D). The rates of oxidation for the normal (kₗ) and deuterated (kₗ) substrates are then compared. A significant primary KIE (kₗ/kₗ > 2) would indicate that the C-H bond is broken in the rate-determining step of the reaction, which is characteristic of mechanisms like the E2 elimination of a chromate ester. researchgate.netacs.orgwikipedia.org If the KIE is close to 1, it implies the C-H bond is not broken in the slow step.

Hypothetical KIE Data for Alcohol Oxidation

| Substrate | Rate Constant (k) at 298 K | kH/kD | Mechanistic Implication |

| 2-(2-Methoxy-6-nitrophenyl)-1-ethanol | 1.5 x 10⁻³ L²/mol²·s | 6.5 | C-H bond cleavage occurs in the rate-determining step. |

| 2-(2-Methoxy-6-nitrophenyl)-1-ethanol-1-d₁ | 2.3 x 10⁻⁴ L²/mol²·s |

¹⁸O Labeling in Esterification: To confirm the mechanism of Fischer esterification, the reaction can be carried out using an alcohol labeled with the heavy oxygen isotope, ¹⁸O. libretexts.org Analysis of the products (ester and water) reveals the location of the ¹⁸O atom. In the accepted mechanism, the alcohol's oxygen acts as the nucleophile and becomes the ether oxygen in the ester. Therefore, if 2-(2-methoxy-6-nitrophenyl)-1-¹⁸O-ethanol is used, the ¹⁸O label would be found exclusively in the resulting ester, not in the water byproduct. pearson.comyoutube.comyale.educhegg.com This result rules out an alternative pathway where the alcohol's -OH group is lost as water.

Influence of Solvent Polarity and Catalysis on Reaction Mechanisms

Solvent Effects:

The choice of solvent can dramatically influence the rate and even the mechanism of a reaction. Solvents are broadly classified as polar or non-polar, and polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic. pressbooks.pub

Sₙ1/E1 vs. Sₙ2/E2 Pathways: For reactions of the alcohol group that may proceed via nucleophilic substitution or elimination, solvent choice is critical.

Polar protic solvents (e.g., water, ethanol) are excellent at solvating both cations and anions. They strongly favor Sₙ1 and E1 mechanisms by stabilizing the carbocation and leaving group intermediates. pressbooks.publibretexts.orgkhanacademy.orgchemistrysteps.com

Polar aprotic solvents (e.g., acetone, DMSO) can solvate cations but are less effective at solvating anions. This leaves anions (nucleophiles) "naked" and more reactive, thus favoring Sₙ2 reactions. pressbooks.publibretexts.orgchemistrysteps.com E2 reactions are also favored in these solvents, especially with a strong, sterically hindered base.

Summary of Expected Solvent Effects

| Reaction Type | Favored by Polar Protic Solvents | Favored by Polar Aprotic Solvents | Rationale |

| Sₙ1 / E1 | Yes | No | Stabilization of carbocation and leaving group intermediates. |

| Sₙ2 | No | Yes | Enhances nucleophilicity by poorly solvating the anionic nucleophile. |

Catalysis:

Catalysts accelerate reactions without being consumed, often by providing an alternative reaction pathway with a lower activation energy. libretexts.org

Acid Catalysis: As seen in dehydration and Fischer esterification, acid catalysts (e.g., H₂SO₄, H₃PO₄, solid catalysts like alumina or zeolites) are essential. chemguide.co.ukuw.edu.plrsc.org They function by protonating the hydroxyl group of the alcohol or the carbonyl group of the carboxylic acid, turning them into better electrophiles or creating better leaving groups. libretexts.orgmasterorganicchemistry.com

Metal Catalysis: Many oxidation reactions employ metal-based catalysts. organic-chemistry.orgresearchgate.net For instance, chromium(VI) reagents are common for alcohol oxidation. chemguide.co.uk Other transition metals can also be used. Homogeneous catalysts, such as metal triflates, have been shown to be effective for alcohol dehydration. rsc.org Iron(III) catalysts can promote etherification reactions. nih.govacs.org These catalysts participate directly in the reaction, often changing oxidation state, to facilitate the transformation.

Computational and Theoretical Studies of 2 2 Methoxy 6 Nitrophenyl 1 Ethanol: Molecular Structure and Reactivity

Quantum Chemical Characterization of the Electronic Structure of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule, which in turn governs its behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For 2-(2-Methoxy-6-nitrophenyl)-1-ethanol, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring significantly influences the energies and distributions of the frontier orbitals. Electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. researchgate.net In nitroaromatic compounds, the LUMO is typically localized on the nitro group, making it the primary site for nucleophilic attack or reduction.

Table 1: Predicted Frontier Molecular Orbital Energies for 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

| Molecular Orbital | Predicted Energy (eV) | Characteristics |

| HOMO | -8.5 to -9.5 | Likely localized on the methoxy-substituted phenyl ring, indicating this region's propensity for electrophilic attack. |

| LUMO | -1.5 to -2.5 | Primarily centered on the nitro group, suggesting this as the site for electron acceptance. |

| HOMO-LUMO Gap | 6.0 to 8.0 | A significant gap suggests high kinetic stability for the molecule. |

This is an interactive data table. You can sort and filter the data.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically red) indicate electron-rich areas susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. tandfonline.comresearchgate.netnih.gov

In nitroaromatic compounds, the electrostatic potential is often positive above the center of the aromatic ring due to the strong electron-withdrawing nature of the nitro group. tandfonline.comresearchgate.netnih.gov For 2-(2-Methoxy-6-nitrophenyl)-1-ethanol, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, making them potential sites for interaction with electrophiles. Conversely, the area around the hydroxyl proton and the aromatic protons would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

The three-dimensional arrangement of atoms in a molecule and its dynamic behavior are critical determinants of its physical and biological properties. Conformational analysis explores the different spatial arrangements (conformers) of a molecule, while molecular dynamics (MD) simulations provide a view of its movements over time.

The conformational landscape of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol is expected to be complex due to the rotational freedom around several single bonds, particularly the bond connecting the ethanol (B145695) side chain to the phenyl ring. Studies on similar molecules like 2-phenylethanol have identified multiple stable conformers. researchgate.netuva.esresearchgate.net The relative energies of these conformers are influenced by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the methoxy or nitro groups.

Molecular dynamics simulations can be employed to study the behavior of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol in a solvent, providing insights into its solvation and dynamic properties. acs.orgmdpi.comrsc.org These simulations can reveal how the molecule interacts with its environment and how its conformation fluctuates over time.

Theoretical Prediction of Spectroscopic Signatures Relevant to Structural Elucidation

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of molecules.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. For the title compound, distinct signals would be predicted for the protons and carbons of the methoxy group, the aromatic ring, and the ethanol side chain.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be computed to generate a theoretical IR spectrum. Key predicted vibrational bands for 2-(2-Methoxy-6-nitrophenyl)-1-ethanol would include the O-H stretching of the hydroxyl group, the asymmetric and symmetric N-O stretching of the nitro group, C-O stretching of the methoxy group, and various vibrations associated with the aromatic ring.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted using time-dependent density functional theory (TD-DFT). The calculated absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure. The spectrum of this compound is expected to be dominated by π-π* transitions within the substituted aromatic ring.

Computational Modeling of Reaction Mechanisms and Transition State Structures for 2-(2-Methoxy-6-nitrophenyl)-1-ethanol Transformations

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.orgnih.govresearchgate.net By mapping the potential energy surface, it is possible to identify intermediates, transition states, and determine the activation energies for various transformations of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol.

Potential reactions that could be modeled include the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the reduction of the nitro group to an amine. Computational studies can provide a step-by-step understanding of these processes, including the role of catalysts and the geometry of the transition state structures. Such insights are crucial for optimizing reaction conditions and predicting product distributions.

Strategic Applications of 2 2 Methoxy 6 Nitrophenyl 1 Ethanol As a Versatile Synthetic Intermediate

Utility in the Synthesis of Complex Heterocyclic Scaffolds

The arrangement of the nitro group and the ethanol (B145695) side chain in 2-(2-Methoxy-6-nitrophenyl)-1-ethanol makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds. The core strategy typically involves the reduction of the nitro group to a primary amine, which can then undergo intramolecular cyclization reactions.

The reduction of the nitro group is a well-established transformation, commonly achieved using reagents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄). The resulting intermediate, 2-(2-amino-6-methoxyphenyl)-1-ethanol, possesses two key nucleophilic sites: the newly formed aniline and the primary alcohol. This dual reactivity is the cornerstone of its utility in heterocyclic synthesis.

By strategically introducing an electrophilic component, a variety of cyclization pathways can be initiated. For example, the primary alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by the aniline nitrogen to form a seven-membered ring system. Alternatively, reaction with a bifunctional electrophile can lead to the formation of more complex fused heterocyclic systems. A common and effective approach is the reaction with phosgene or its equivalents, which can lead to the formation of benzoxazepine derivatives, or with aldehydes and ketones to form tetrahydroquinoline-type structures. The methoxy (B1213986) group also plays a crucial role by influencing the electron density of the aromatic ring and potentially directing the regioselectivity of certain reactions.

The table below outlines a plausible synthetic pathway for the conversion of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol into a heterocyclic scaffold.

| Step | Reactant/Reagent | Product | Transformation |

| 1 | 2-(2-Methoxy-6-nitrophenyl)-1-ethanol | 2-(2-Amino-6-methoxyphenyl)-1-ethanol | Nitro group reduction |

| 2 | Phosgene (or equivalent) | Dihydrobenzo[f] researchgate.netrsc.orgoxazepin-3(2H)-one derivative | Intramolecular cyclization |

This strategy highlights the potential of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol as a key building block in the diversity-oriented synthesis of heterocyclic libraries for applications in medicinal chemistry and materials science.

Role as a Precursor in the Total Synthesis of Natural Products

Many biologically active natural products, particularly alkaloids, contain the 2-phenethylamine or related 2-arylethylamine structural motif. 2-(2-Methoxy-6-nitrophenyl)-1-ethanol serves as a valuable precursor to this key structural unit, with the nitro group acting as a masked form of the amine functionality. This masking strategy is advantageous in multi-step syntheses where the presence of a free amine might interfere with earlier reaction steps.

The transformation of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol into a suitable intermediate for natural product synthesis typically involves the reduction of the nitro group to an amine and modification of the primary alcohol. The resulting 2-(2-amino-6-methoxyphenyl)-1-ethanol can then be used in key bond-forming reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, to construct the core skeletons of various alkaloids.

The strategic placement of the methoxy group is also significant, as many natural products feature oxygenation patterns on the aromatic ring that are biosynthetically derived from tyrosine or related amino acids. The methoxy group in the starting material can be retained in the final product or can be demethylated to a phenol at a later stage, providing further opportunities for functionalization.

Below is a table illustrating a hypothetical retrosynthetic analysis where 2-(2-Methoxy-6-nitrophenyl)-1-ethanol could serve as a starting material for a natural product containing a substituted tetrahydroisoquinoline core.

| Target Natural Product Core | Key Disconnection | Precursor | Role of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol |

| Substituted Tetrahydroisoquinoline | Pictet-Spengler Reaction | 2-(2-Amino-6-methoxyphenyl)acetaldehyde | Source of the 2-arylethylamine fragment |

This approach underscores the potential of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol as a foundational building block in the logical and efficient total synthesis of complex natural products.

Development of Novel Materials through Derivatization of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

The functional groups of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol provide multiple handles for its incorporation into novel materials with tailored properties. The primary alcohol is a particularly versatile site for derivatization, allowing the molecule to be appended to polymer backbones or used as a monomer in polymerization reactions.

For instance, the alcohol can be readily esterified with acrylic acid or methacrylic acid to form the corresponding acrylate or methacrylate monomers. These monomers can then undergo free-radical polymerization to yield polymers with pendant 2-methoxy-6-nitrophenyl groups. The presence of the nitro and methoxy groups can impart specific properties to the resulting material, such as a high refractive index, altered polarity, and potential for non-linear optical behavior.

Furthermore, the nitro group itself can be a source of functionality. Its strong electron-withdrawing nature can be utilized in the design of charge-transfer materials. Alternatively, its reduction to an amine provides a site for further derivatization, such as the introduction of chromophores to create novel dyes or the attachment of cross-linking agents to form robust polymer networks.

The following table details potential derivatizations of 2-(2-Methoxy-6-nitrophenyl)-1-ethanol for materials development.

| Functional Group | Derivatization Reaction | Resulting Derivative | Potential Application |

| Primary Alcohol | Esterification with Acryloyl Chloride | 2-(2-Methoxy-6-nitrophenyl)ethyl acrylate | Monomer for high refractive index polymers |

| Nitro Group | Reduction to Amine | 2-(2-Amino-6-methoxyphenyl)-1-ethanol | Precursor for functional dyes and pigments |

| Aromatic Ring | Electrophilic Aromatic Substitution | Functionalized aromatic derivatives | Tuning of optical and electronic properties |

Design and Synthesis of Chemical Probes and Analogues Based on 2-(2-Methoxy-6-nitrophenyl)-1-ethanol for Structure-Activity Relationship Studies

In the field of medicinal chemistry and chemical biology, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is paramount. 2-(2-Methoxy-6-nitrophenyl)-1-ethanol provides a valuable scaffold for the synthesis of chemical probes and analogue libraries to systematically investigate these relationships.

The primary alcohol serves as a convenient attachment point for various functional tags. For example, a fluorophore can be appended to create a fluorescent probe for visualizing the molecule's interaction with biological targets. Alternatively, a biotin tag can be introduced for affinity-based purification of binding partners. The alcohol can also be converted into a reactive group, such as an epoxide or an α-haloketone, to create activity-based probes that covalently label the active site of an enzyme.

The synthesis of an analogue library based on this scaffold would involve systematic modification of its different components. The methoxy group could be replaced with other alkoxy groups of varying sizes or with a simple hydroxyl group to probe the importance of this substituent for biological activity. The nitro group's position and electronic properties could be altered by synthesizing isomers or replacing it with other electron-withdrawing or electron-donating groups.

The table below presents a strategy for generating a focused library of analogues from 2-(2-Methoxy-6-nitrophenyl)-1-ethanol for SAR studies.

| Modification Site | Type of Analogue | Rationale for SAR Study |

| Primary Alcohol | Ether or Ester Analogues | Probing the role of the hydroxyl group in hydrogen bonding |

| Methoxy Group | Demethylated (Phenolic) or Alkoxy Analogues | Investigating the influence of steric and electronic effects at this position |

| Nitro Group | Amino, Halogen, or Cyano Analogues | Assessing the impact of the electronic nature and size of the substituent |

Through the systematic synthesis and biological evaluation of such probes and analogues, a detailed understanding of the SAR can be developed, guiding the design of more potent and selective therapeutic agents.

Perspectives and Emerging Research Directions for 2 2 Methoxy 6 Nitrophenyl 1 Ethanol

Exploration of Unconventional Reactivity Modalities

The inherent functionalities of 2-(2-methoxy-6-nitrophenyl)-1-ethanol—a nitro group, a methoxy (B1213986) group, and a primary alcohol on an aromatic scaffold—offer a rich landscape for investigating unconventional reactivity.

One key area of exploration lies in the photochemical reactivity of the ortho-nitrobenzyl alcohol moiety. It is well-established that o-nitrobenzyl alcohol derivatives can undergo intramolecular photorearrangement upon irradiation with UV light, leading to the formation of o-nitrosobenzaldehyde. researchgate.net This photo-cleavable property is widely utilized in polymer and materials science. Investigating the photochemical behavior of 2-(2-methoxy-6-nitrophenyl)-1-ethanol could unveil novel light-induced transformations, potentially leading to the synthesis of complex heterocyclic structures or serving as a photolabile protecting group with unique steric and electronic properties. The quantum yields and reaction pathways are known to be influenced by the substitution pattern on the aromatic ring, suggesting that the methoxy group in the 2-position will play a crucial role. researchgate.net

Furthermore, the selective reduction of the nitro group presents another avenue for unconventional reactivity studies. While the conversion of nitroaromatics to amines is a classic transformation, exploring this reduction under biocatalytic or photocatalytic conditions could offer enhanced selectivity and sustainability. researchgate.netresearchgate.net Nitroreductases, for instance, are enzymes known to catalyze the reduction of nitro groups to amines via nitroso and hydroxylamine intermediates. researchgate.net Subjecting 2-(2-methoxy-6-nitrophenyl)-1-ethanol to various nitroreductases could lead to the stereoselective synthesis of chiral amino alcohols, which are valuable building blocks in pharmaceuticals.

| Reactivity Modality | Potential Products | Key Influencing Factors |

| Photochemistry (UV irradiation) | 2-Methoxy-6-nitroso-benzaldehyde | Wavelength of light, solvent, presence of quenchers |

| Biocatalytic Reduction (Nitroreductases) | 2-(2-Amino-6-methoxyphenyl)-1-ethanol | Enzyme selection, cofactor regeneration, reaction medium |

| Photocatalytic Reduction | 2-(2-Amino-6-methoxyphenyl)-1-ethanol or intermediates | Photocatalyst, light source, sacrificial electron donor |

Integration into Automated Synthesis and High-Throughput Experimentation

The synthesis and derivatization of 2-(2-methoxy-6-nitrophenyl)-1-ethanol are well-suited for integration into automated synthesis platforms and high-throughput experimentation (HTE) workflows. sigmaaldrich.com

Flow chemistry offers significant advantages for both the synthesis of the parent compound and its subsequent reactions. The nitration of aromatic compounds, a key step in the synthesis of the precursor to 2-(2-methoxy-6-nitrophenyl)-1-ethanol, is often highly exothermic and can be hazardous in batch processes. vapourtec.combeilstein-journals.orgewadirect.com Continuous flow reactors provide superior control over reaction temperature and stoichiometry, enhancing safety and reproducibility. vapourtec.com Similarly, the reduction of the nitro group can be performed efficiently and safely in a flow system. nih.gov An automated flow platform could enable the rapid synthesis of a library of derivatives by varying reaction parameters or introducing new reagents in a sequential manner.

HTE can be employed to rapidly screen for optimal conditions for the various transformations of 2-(2-methoxy-6-nitrophenyl)-1-ethanol. unchainedlabs.comyoutube.com For instance, in exploring its potential as a scaffold for new bioactive molecules, HTE could be used to screen a wide range of catalysts and reaction conditions for cross-coupling reactions at the aromatic ring (after conversion of the nitro group to a more suitable functional group) or for the esterification or etherification of the primary alcohol.

| Automated Technique | Application to 2-(2-Methoxy-6-nitrophenyl)-1-ethanol | Potential Advantages |

| Flow Chemistry | Synthesis via nitration and reduction; subsequent derivatization | Improved safety, better process control, scalability |

| High-Throughput Experimentation | Optimization of photochemical reactions, screening of catalysts for derivatization | Accelerated discovery of new reactions and optimal conditions |

| Robotic Synthesis Platforms | Automated synthesis of a library of derivatives | Increased efficiency, reduced manual labor |

Advanced Characterization Techniques for In-Situ Mechanistic Monitoring

Understanding the reaction mechanisms of the transformations involving 2-(2-methoxy-6-nitrophenyl)-1-ethanol is crucial for optimizing existing protocols and discovering new reactivity. Advanced in-situ characterization techniques are invaluable for this purpose. mt.comspectroscopyonline.com

Raman spectroscopy is a powerful tool for the real-time monitoring of reactions involving nitroaromatic compounds. acs.orgresearchgate.net The distinct stretching frequency of the nitro group provides a clear spectroscopic handle to follow its conversion during reduction or other transformations. acs.org By coupling a Raman probe to a reactor, it is possible to obtain kinetic data and identify the formation of transient intermediates, providing deep mechanistic insights. spectroscopyonline.com For instance, in the photochemical rearrangement of 2-(2-methoxy-6-nitrophenyl)-1-ethanol, time-resolved infrared (TRIR) spectroscopy could be used to detect the formation of the primary aci-nitro photoproducts. researchgate.net

Surface-enhanced Raman scattering (SERS) could also be employed to study the reactions of this compound at very low concentrations or at interfaces, which is particularly relevant for catalytic reactions. rsc.orgrsc.orgacs.org

| Technique | Information Gained | Relevance to 2-(2-Methoxy-6-nitrophenyl)-1-ethanol |

| In-situ Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products | Monitoring the reduction of the nitro group, studying reaction kinetics |

| Time-Resolved Infrared (TRIR) Spectroscopy | Identification of short-lived intermediates in photochemical reactions | Elucidating the mechanism of photo-rearrangement |

| Surface-Enhanced Raman Scattering (SERS) | High-sensitivity detection and characterization at surfaces | Studying catalytic transformations, sensing applications |

Development of Sustainable Synthesis Protocols for 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

The development of sustainable and green synthetic methods is a major focus in modern chemistry. For 2-(2-methoxy-6-nitrophenyl)-1-ethanol, this involves considering the entire lifecycle of the molecule, from its synthesis to its applications.

The synthesis of nitroaromatic compounds traditionally relies on the use of strong acids and harsh conditions. nih.govnih.govmasterorganicchemistry.com Research into milder and more environmentally benign nitration methods, such as those using solid acid catalysts or alternative nitrating agents, could significantly improve the sustainability of the synthesis of the precursors to 2-(2-methoxy-6-nitrophenyl)-1-ethanol.

As mentioned earlier, biocatalysis offers a green alternative for the reduction of the nitro group. tudelft.nlnih.govbibliotekanauki.pl Utilizing enzymes like nitroreductases operates under mild conditions (room temperature and neutral pH) in aqueous media, avoiding the use of heavy metal catalysts and harsh reducing agents. researchgate.net

Furthermore, the development of catalytic cycles that utilize renewable resources is a key aspect of sustainable chemistry. For instance, the photocatalytic oxidation of the alcohol moiety to an aldehyde could be achieved using visible light and a suitable photocatalyst, representing a greener alternative to traditional oxidation methods that often employ stoichiometric amounts of hazardous reagents. semnan.ac.irresearchgate.net

| Sustainability Aspect | Approach for 2-(2-Methoxy-6-nitrophenyl)-1-ethanol | Environmental Benefit |

| Synthesis of Precursor | Use of solid acid catalysts for nitration | Reduction of acidic waste streams |

| Reduction of Nitro Group | Biocatalytic reduction using nitroreductases | Use of renewable catalysts, mild reaction conditions, aqueous media |

| Derivatization | Photocatalytic oxidation of the alcohol | Use of light as a clean reagent, avoidance of heavy metal oxidants |

| Solvent Choice | Utilization of greener solvents like water or supercritical CO2 | Reduced environmental impact and toxicity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Methoxy-6-nitrophenyl)-1-ethanol, and how can its purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic substitution or reduction reactions. For example, asymmetric reduction of ketone precursors (e.g., 2-(2-methoxy-6-nitrophenyl)acetonitrile) using catalysts like Sn(Oct)₂ under controlled temperatures (115°C) .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).

- Validation : Characterize via FTIR (C-O and NO₂ stretches), ¹H/¹³C-NMR (aromatic protons and methoxy groups), and mass spectrometry (molecular ion peak at m/z corresponding to C₉H₁₁NO₄) .

Q. What safety protocols are essential when handling 2-(2-Methoxy-6-nitrophenyl)-1-ethanol in laboratory settings?

- Protocols :

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (precautionary statement P262) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Rinse eyes with water for 10+ minutes; wash skin with soap and water .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- FTIR : Identify functional groups (e.g., methoxy C-O at ~1250 cm⁻¹, nitro NO₂ at ~1520 cm⁻¹) .

- NMR : ¹H-NMR for aromatic protons (δ 6.5–8.0 ppm) and methoxy singlet (δ ~3.8 ppm); ¹³C-NMR for nitro group carbons (δ ~148 ppm) .

- Mass Spectrometry : Confirm molecular weight (C₉H₁₁NO₄: m/z 213.08) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-(2-Methoxy-6-nitrophenyl)-1-ethanol derivatives?

- Approach :

- X-ray Diffraction : Analyze dihedral angles between aromatic rings (e.g., 65.2° in nitrophenyl derivatives) to confirm spatial orientation .

- Intermolecular Interactions : Identify weak C–H···O bonds stabilizing crystal lattices (e.g., ladder-like structures along the a-axis) .

Q. What strategies address contradictions in toxicity data for nitroaromatic ethanol derivatives?

- Analysis :

- Literature Review : Compare studies on structurally similar compounds (e.g., 2-methoxyethanol vs. nitrophenyl derivatives) .

- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) to resolve discrepancies in reported hazards .

Q. How does the nitro group influence the compound’s reactivity in polymerization or pharmaceutical synthesis?

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.